

Application Notes: Azenosertib for the Study of Replicative Stress in Cancer Cells

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Introduction

Azenosertib (also known as ZN-c3) is a potent, selective, and orally bioavailable small-molecule inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis.[3] Many cancer cells exhibit high levels of genomic instability and replicative stress (RS), which is characterized by the slowing or stalling of DNA replication forks.[1][4] This inherent RS forces cancer cells to rely heavily on cell cycle checkpoints, particularly the WEE1-mediated G2/M checkpoint, to repair DNA damage before cell division.[4][5]

By inhibiting WEE1, **azenosertib** abrogates the G2/M checkpoint.[6] This forces cancer cells with unrepaired DNA damage to enter mitosis prematurely, leading to a lethal outcome known as mitotic catastrophe and subsequent apoptosis.[2] This mechanism makes **azenosertib** a powerful tool for exploiting the vulnerability of cancer cells with high replicative stress, a hallmark of many tumor types, including those with mutations in genes like TP53 and KRAS.[3] [4][7] These application notes provide an overview of **azenosertib**'s mechanism of action and protocols for its use in studying replicative stress and cell cycle dynamics in cancer research.

Mechanism of Action

WEE1 is a tyrosine kinase that negatively regulates Cyclin-Dependent Kinase 1 (CDK1) and CDK2.[6] The primary role of WEE1 in the context of DNA damage is the inhibitory



phosphorylation of CDK1 at Tyrosine 15 (pY15-CDK1).[1] This phosphorylation prevents the activation of the CDK1/Cyclin B complex, thereby halting the cell cycle at the G2/M transition to allow for DNA repair.[7]

Azenosertib selectively binds to and inhibits WEE1. This inhibition prevents the phosphorylation of CDK1, leading to the premature activation of the CDK1/Cyclin B complex.[1] Consequently, cells bypass the G2/M checkpoint and enter mitosis, even in the presence of significant DNA damage.[8] This forced mitotic entry with unrepaired DNA results in genomic chaos, mitotic catastrophe, and ultimately, cancer cell death. The dependency of cancer cells with high RS on the G2/M checkpoint creates a synthetic lethal interaction with WEE1 inhibition by **azenosertib**.

Data Presentation

Table 1: Monotherapy Clinical Activity of Azenosertib

Indication	Dosing Schedule	Objective Response Rate (ORR)	Patient Population	Reference
Ovarian & Uterine Serous Carcinoma	Intermittent (5 days on, 2 days off)	36.8%	Heavily pretreated	
Platinum- Resistant Ovarian Cancer (PROC)	Intermittent (5 days on, 2 days off)	19.2%	Heavily pretreated	
Cyclin E1+ PROC	400 mg QD (5 days on, 2 days off)	34.9%	Response- evaluable, heavily pretreated	[9]
Cyclin E1+ PROC (Intent-to- Treat)	400 mg QD (5 days on, 2 days off)	31.3%	Heavily pretreated	[9][10]



Table 2: Combination Therapy Clinical Activity of

Azenosertib

Combination Agent	Indication	Objective Response Rate (ORR)	Reference
Paclitaxel	Platinum-Resistant Ovarian Cancer	50%	[11][12]
Gemcitabine	Platinum-Resistant Ovarian Cancer	38.5%	[11]
Carboplatin	Platinum-Resistant Ovarian Cancer	35.7%	[11]
Pegylated Liposomal Doxorubicin (PLD)	Platinum-Resistant Ovarian Cancer	19.4%	[11]

Table 3: Key Pharmacodynamic (PD) Biomarkers for

Azenosertib Activity

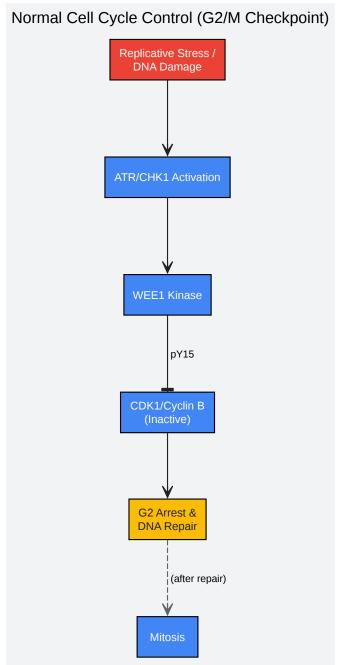
Biomarker	Expected Change with Azenosertib	Significance	Reference
pY15-CDK1	Decrease	Direct indicator of WEE1 inhibition	[1][2]
уН2АХ (Ser139)	Increase	Marker of DNA double-strand breaks / DNA damage	[1][4]
pHH3 (Ser10)	Increase	Marker of entry into mitosis	[1]
Cyclin B1	Increase	Mitotic cyclin, partner of CDK1	[1]
Apoptosis Markers (e.g., Cleaved PARP)	Increase	Indicator of programmed cell death	[4]

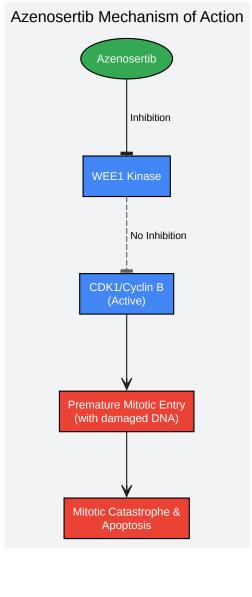




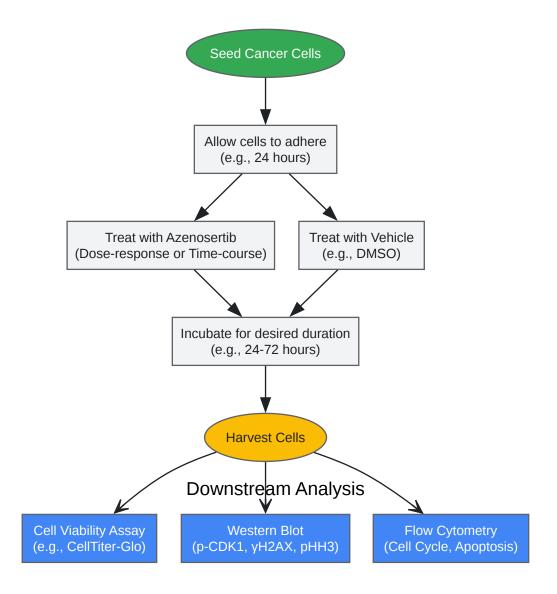
Visualizations



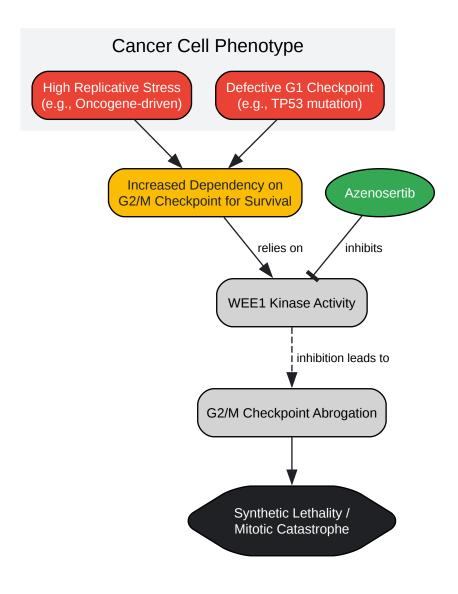












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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Azenosertib Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

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- 3. onclive.com [onclive.com]
- 4. The Selective WEE1 Inhibitor Azenosertib Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Zentalis Pharmaceuticals to Present Azenosertib Preclinical Data at ESMO 2024 [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. rarecancernews.com [rarecancernews.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Zentalis Pharmaceuticals Updates Azenosertib Clinical Data in Platinum-Resistant Ovarian Cancer, On Track for DENALI Part 2 Initiation in 2025 | Nasdag [nasdag.com]
- 11. Zentalis reports data from Phase Ib trial of cancer combo therapy [clinicaltrialsarena.com]
- 12. FDA lifts partial clinical hold on Zentalis Pharma's cancer WEE1 inhibitor Clinical Trials Arena [clinicaltrialsarena.com]
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